3-chloro-4-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
3-chloro-4-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring, a thiadiazole ring, and a benzamide moiety.
Preparation Methods
The synthesis of 3-chloro-4-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiadiazole ring: This can be achieved by reacting a suitable thiophene derivative with hydrazine and carbon disulfide under reflux conditions.
Coupling with benzamide: The thiadiazole derivative is then coupled with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-chloro-4-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
3-chloro-4-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The thiophene and thiadiazole rings are known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include:
3-chloro-4-methoxy-N-[(5-methylthiophen-2-yl)methyl]aniline: This compound shares the thiophene and benzamide moieties but lacks the thiadiazole ring, which may result in different biological activities.
3-chloro-4-methoxy-N-[1-(5-methylthiophen-2-yl)ethyl]aniline: This compound also contains the thiophene and benzamide moieties but has a different substitution pattern, affecting its reactivity and applications.
The presence of the thiadiazole ring in 3-chloro-4-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a unique candidate for further research .
Properties
Molecular Formula |
C15H12ClN3O2S2 |
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Molecular Weight |
365.9 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C15H12ClN3O2S2/c1-8-3-6-12(22-8)13-17-15(23-19-13)18-14(20)9-4-5-11(21-2)10(16)7-9/h3-7H,1-2H3,(H,17,18,19,20) |
InChI Key |
OFBNEDJKYXAKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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